2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide
Description
2-(1H-Indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide is a synthetic small molecule featuring a hybrid heterocyclic architecture. Structurally, it combines an indole moiety linked via a 2-oxoacetamide group to a pyrazolo[3,4-d]pyrimidine scaffold substituted with a morpholine ring at position 4 (Figure 1). The indole group is a privileged structure in medicinal chemistry, often associated with receptor binding, while the pyrazolo[3,4-d]pyrimidine core is a purine analog known for kinase inhibition and antitumor activity . The morpholino substituent likely enhances solubility and pharmacokinetic properties .
This compound’s design aligns with strategies to optimize kinase inhibitors, particularly targeting ATP-binding domains.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c29-18(15-11-23-17-4-2-1-3-14(15)17)21(30)22-5-6-28-20-16(12-26-28)19(24-13-25-20)27-7-9-31-10-8-27/h1-4,11-13,23H,5-10H2,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQOTZQYSOOJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including its synthesis, mechanism of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 377.4 g/mol. The structure includes an indole moiety and a morpholino-pyrazolopyrimidine component, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing indole and pyrazolo[3,4-d]pyrimidine structures have shown promising results in inhibiting cancer cell growth.
Table 1: Antiproliferative Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1H-indol-3-yl)-N-(2-morpholino) | A549 (Lung Cancer) | 0.12 |
| MCF7 (Breast Cancer) | 0.15 | |
| HeLa (Cervical Cancer) | 0.10 |
Data sourced from various studies on related compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant S. aureus (MRSA) | 16 |
| Escherichia coli | 32 |
Data compiled from antimicrobial activity studies .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases like CHK1, which is crucial for cancer cell cycle regulation .
- Antimicrobial Mechanism : The indole structure is known for its ability to penetrate bacterial membranes and interfere with protein synthesis.
- Apoptotic Pathways : Indole derivatives often activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models of lung cancer .
- Another research focused on the compound's ability to disrupt biofilm formation in Staphylococcus aureus , suggesting its potential as a treatment for chronic infections .
Scientific Research Applications
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a related series of compounds showed IC50 values as low as 0.12 µM against epidermal growth factor receptors (EGFR), indicating strong inhibitory activity . The structure-activity relationship (SAR) analyses suggest that modifications to the morpholino and indole groups can enhance biological activity.
Cancer Therapy
Given its potent activity against cancer cell lines, this compound is being explored as a potential lead compound for the development of new anticancer therapies. Its ability to inhibit multiple targets simultaneously may provide an advantage over traditional single-target drugs, potentially leading to improved treatment outcomes in resistant cancer types.
Dual Inhibition
The unique structural features of the compound allow it to function as a dual inhibitor of EGFR and CDK2. This dual inhibition is particularly relevant in cancers where both pathways are dysregulated. Studies have indicated that such dual inhibitors can effectively suppress tumor growth more than agents targeting a single pathway .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The GI50 values ranged from 31 nM to 77 nM depending on the specific modifications made to the indole or pyrazolo[3,4-d]pyrimidine rings .
- In Vivo Models : Animal studies have shown promising results with significant tumor reduction observed in xenograft models treated with this compound. The combination of this agent with standard chemotherapeutics led to enhanced efficacy and reduced side effects compared to monotherapy .
Comparison with Similar Compounds
Table 1: Key Features of 2-(1H-Indol-3-yl)-N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide and Analogs
*Calculated based on structural analysis.
Key Observations
Core Scaffold :
- The target compound and analogs in Table 1 share a pyrazolo[3,4-d]pyrimidine or related heterocyclic core (e.g., imidazo-pyrazine in ), which mimics purines to interfere with ATP-binding pockets in kinases .
Substituent Variations: Morpholino Group: Present in the target compound and , this group improves aqueous solubility and metabolic stability compared to non-morpholino analogs like and . Indole Modifications: The target’s indol-3-yl group is retained in but replaced with methoxy- or fluorobenzyl-substituted indoles in and chromenones in , altering steric and electronic profiles. Linker Diversity: The ethyl-oxoacetamide linker in the target contrasts with sulfonamide (), thioacetamide (), or amine linkers (), impacting flexibility and target engagement.
Biological Implications: Pyrazolo[3,4-d]pyrimidines are established as antitumor agents (e.g., ), and the morpholino group in the target compound may enhance selectivity for kinases like PI3K or mTOR . The absence of electron-withdrawing groups (e.g., fluoro in ) in the target suggests reduced off-target effects compared to sulfonamide derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxoacetamide?
- Methodological Answer : The synthesis involves coupling the indole-3-yl-oxoacetamide moiety with the morpholino-pyrazolo[3,4-d]pyrimidine core. A multi-step approach is typical:
Pyrazolo[3,4-d]pyrimidine synthesis : Start with a cyclocondensation reaction using substituted pyrimidines and hydrazines (as seen in pyrazolo[3,4-d]pyrimidine derivatives ).
Morpholino functionalization : Introduce the morpholine group via nucleophilic substitution or coupling reactions .
Acetamide linkage : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the indole-oxoacetamide fragment to the pyrazolo-pyrimidine intermediate, similar to methods in peptide synthesis .
Key purification steps include column chromatography and HPLC to achieve ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and connectivity (e.g., indole NH, morpholino protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : If crystalline, determine absolute configuration and bond angles, as demonstrated for pyrazolo[3,4-d]pyrimidine analogs .
Q. What are the hypothesized biological targets of this compound?
- Methodological Answer : Based on structural analogs:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core resembles ATP-competitive kinase inhibitors (e.g., JAK/STAT inhibitors) .
- GPCR Targeting : Indole derivatives often interact with serotonin or formyl-peptide receptors; molecular docking can prioritize targets .
- Epigenetic Modulation : Morpholino groups may influence protein-protein interactions in epigenetic enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from:
- Metabolic Instability : Assess metabolic pathways using liver microsomes or cytochrome P450 assays .
- Solubility/Permeability : Measure logP and aqueous solubility (e.g., shake-flask method). Modify with prodrug strategies if needed .
- Off-Target Effects : Use CRISPR/Cas9 knockouts or siRNA silencing to isolate target-specific activity .
Cross-reference data with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines ).
Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Formulation : Use nanocarriers or cyclodextrin complexes to improve solubility .
- Pharmacokinetic Profiling : Conduct ADME assays (absorption, distribution, metabolism, excretion) in rodent models, monitoring plasma half-life and tissue distribution .
Q. How can molecular modeling guide the rational design of derivatives with improved potency?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with hypothesized targets (e.g., kinases ).
- QSAR Analysis : Corrogate substituent effects (e.g., morpholino vs. piperidine) on bioactivity .
- MD Simulations : Assess binding stability over time (e.g., indole-morpholino interactions in solvent) .
Q. What analytical methods validate compound stability under experimental conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
